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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylaniline

Cat. No.: B1296278 Get Quote

A definitive guide to the three-dimensional structure of 4-Iodo-2,6-dimethylaniline as

determined by X-ray crystallography, presented in comparison with a structurally related

analogue. This guide offers researchers, scientists, and drug development professionals a

comprehensive overview of its solid-state conformation, supported by detailed experimental

data and protocols.

The precise molecular architecture of synthetic intermediates is a cornerstone of modern drug

discovery and development. 4-Iodo-2,6-dimethylaniline is a key building block in the

synthesis of various pharmaceutical compounds. Its structural integrity is paramount to ensure

the desired stereochemistry and bioactivity of the final active pharmaceutical ingredient. X-ray

crystallography provides an unambiguous method for determining the three-dimensional

arrangement of atoms in a crystalline solid, offering definitive proof of a molecule's structure.

This guide presents the crystallographic data for 4-Iodo-2,6-dimethylaniline and compares it

with its structural analogue, 4-Bromo-2,6-dimethylaniline, to provide a comprehensive

understanding of its solid-state conformation.

Crystallographic Data at a Glance: A Comparative
Analysis
The following tables summarize the key crystallographic parameters for 4-Iodo-2,6-
dimethylaniline and 4-Bromo-2,6-dimethylaniline, facilitating a direct comparison of their solid-

state structures.
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Table 1: Crystal Data and Structure Refinement.

Parameter 4-Iodo-2,6-dimethylaniline
4-Bromo-2,6-
dimethylaniline

CCDC Deposition No. 657800 Not applicable

Empirical Formula C₈H₁₀IN C₈H₁₀BrN

Formula Weight 247.08 200.08

Temperature (K) 293(2) 294(2)

Wavelength (Å) 0.71073 0.71073

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

Unit Cell Dimensions

a (Å) 8.356(2) 20.141(4)

b (Å) 12.015(2) 5.150(1)

c (Å) 9.068(2) 17.300(4)

α (°) 90 90

β (°) 114.13(3) 111.53(3)

γ (°) 90 90

Volume (Å³) 829.3(3) 1669.3(7)

Z 4 8

Data Collection & Refinement

R-factor (R1) 0.0337 0.064

wR2 0.0859 0.166

Goodness-of-fit (S) 1.056 1.06

Table 2: Selected Bond Lengths (Å).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond 4-Iodo-2,6-dimethylaniline
4-Bromo-2,6-
dimethylaniline

C-I / C-Br 2.103(4) 1.905(7) / 1.908(7)

C-N 1.411(5) 1.40(1) / 1.41(1)

C-C (aromatic, avg.) 1.385 1.38

C-CH₃ (avg.) 1.505 1.51

Table 3: Selected Bond Angles (°).

Angle 4-Iodo-2,6-dimethylaniline
4-Bromo-2,6-
dimethylaniline

C-C-I / C-C-Br 119.5(3) 119.8(6) / 119.4(6)

C-C-N 120.9(4) 121.2(8) / 120.7(8)

C-C-C (aromatic, avg.) 120.0 120.0

N-C-C (avg.) 119.5 119.6

Experimental Protocol: Single-Crystal X-ray
Diffraction
The following protocol outlines the key steps involved in the structural determination of small

organic molecules like 4-Iodo-2,6-dimethylaniline by single-crystal X-ray diffraction.

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a

saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or

acetone).

Crystal Mounting: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm

is selected and mounted on a goniometer head using a suitable adhesive or cryo-loop.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a

monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is cooled to
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a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction

images are collected as the crystal is rotated through a range of angles.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, space group, and integrated intensities of the reflections.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is then

refined against the experimental data using full-matrix least-squares techniques to optimize

the atomic coordinates, displacement parameters, and other structural parameters.

Structure Validation: The final refined structure is validated using crystallographic software to

check for consistency and to ensure that the model is chemically reasonable. The final

crystallographic data is typically deposited in a public database such as the Cambridge

Crystallographic Data Centre (CCDC).

Experimental Workflow
The following diagram illustrates the general workflow for the validation of a molecular structure

using single-crystal X-ray crystallography.
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Experimental workflow for X-ray crystallography.
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The presented data provides a solid foundation for understanding the three-dimensional

structure of 4-Iodo-2,6-dimethylaniline. The crystallographic parameters are well-defined, and

the comparison with its bromo-analogue highlights the subtle yet important differences in their

solid-state packing and intermolecular interactions. This information is invaluable for

computational modeling, rational drug design, and ensuring the quality and consistency of this

important synthetic intermediate.

To cite this document: BenchChem. [Validating the Structure of 4-Iodo-2,6-dimethylaniline: A
Crystallographic Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296278#validation-of-4-iodo-2-6-dimethylaniline-
structure-by-x-ray-crystallography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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